2-Cyclopropylbutanoic acid
CAS No.:
Cat. No.: VC16785806
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12O2 |
|---|---|
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | 2-cyclopropylbutanoic acid |
| Standard InChI | InChI=1S/C7H12O2/c1-2-6(7(8)9)5-3-4-5/h5-6H,2-4H2,1H3,(H,8,9) |
| Standard InChI Key | QLFDDCZACQAHKS-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1CC1)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
2-Cyclopropylbutanoic acid (IUPAC name: 2-cyclopropylbutanoic acid) features a four-carbon butanoic acid chain with a cyclopropane ring attached to the second carbon. The cyclopropane group, a three-membered hydrocarbon ring, imposes significant angle strain due to its 60° bond angles, which deviate from the tetrahedral geometry preferred by saturated carbons. This strain enhances the compound’s reactivity, making it a candidate for ring-opening reactions or stereoselective transformations.
The SMILES notation and InChIKey provide unambiguous representations of its structure. The presence of the carboxylic acid group (-COOH) at the terminal carbon ensures solubility in polar solvents and potential for salt formation, while the cyclopropane moiety contributes to hydrophobic interactions.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 128.17 g/mol | |
| IUPAC Name | 2-cyclopropylbutanoic acid | |
| SMILES | CCC(C1CC1)C(=O)O | |
| InChIKey | QLFDDCZACQAHKS-UHFFFAOYSA-N | |
| PubChem CID | 18418009 |
Physicochemical Characteristics
Experimental data on physical properties such as melting point, boiling point, and density remain unavailable in published literature. Computational models predict moderate hydrophobicity () due to the cyclopropane ring’s nonpolar nature, suggesting preferential partitioning into lipid membranes. The carboxylic acid group’s is estimated to be ~4.8, aligning with typical aliphatic carboxylic acids.
Synthesis and Manufacturing
Established Synthetic Routes
While no explicit protocols for 2-cyclopropylbutanoic acid are documented, analogous compounds provide insight into plausible methods. For example, Yoshiki Morimoto’s enantioselective synthesis of 2-amino-3-cyclopropylbutanoic acid employed a chelate-enolate Claisen rearrangement to install the cyclopropane ring . Adapting this strategy, a potential route involves:
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Cyclopropanation: Introducing the cyclopropyl group via [2+1] cycloaddition using a dihalocarbene or transition-metal catalysis.
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Chain Elongation: Extending a propionate precursor through alkylation or carboxylation.
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Oxidation: Converting a secondary alcohol intermediate to the carboxylic acid using Jones reagent or potassium permanganate .
Challenges in Synthesis
The strain inherent to the cyclopropane ring complicates regioselective functionalization. Side reactions such as ring-opening via acid-catalyzed mechanisms or radical intermediates may occur, necessitating protective strategies for the carboxylic acid group during synthesis.
Applications and Research Insights
Table 2: Comparative Analysis of Cyclopropane Derivatives
Material Science
The cyclopropane ring’s rigidity could stabilize polymers or liquid crystals. Incorporating 2-cyclopropylbutanoic acid into polyesters or polyamides might yield materials with tailored thermal and mechanical properties.
Future Directions
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Synthetic Optimization: Developing catalytic, enantioselective methods to access chiral derivatives.
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Biological Screening: Evaluating antimicrobial, anticancer, or herbicidal activity in vitro.
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Computational Modeling: Using DFT calculations to predict reactivity and interaction with biological targets.
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